1,5-dimethylimidazolidin-2-one
CAS No.: 64581-05-1
Cat. No.: VC11999016
Molecular Formula: C5H10N2O
Molecular Weight: 114.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64581-05-1 |
---|---|
Molecular Formula | C5H10N2O |
Molecular Weight | 114.15 g/mol |
IUPAC Name | 1,5-dimethylimidazolidin-2-one |
Standard InChI | InChI=1S/C5H10N2O/c1-4-3-6-5(8)7(4)2/h4H,3H2,1-2H3,(H,6,8) |
Standard InChI Key | UIYPGDYKWVLEDA-UHFFFAOYSA-N |
SMILES | CC1CNC(=O)N1C |
Canonical SMILES | CC1CNC(=O)N1C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1,5-dimethyl-4-phenylimidazolidin-2-one is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol . The structure features a five-membered imidazolidinone ring substituted at the 1- and 5-positions with methyl groups and at the 4-position with a phenyl group (Figure 1). The planar geometry of the phenyl ring and the stereoelectronic effects of the methyl groups contribute to its rigidity, making it an effective chiral scaffold.
The compound’s 3D conformation reveals a puckered ring system, with the phenyl group occupying an equatorial position to minimize steric strain . Computational models predict a dipole moment of 3.2 D, attributed to the polarized carbonyl group (C=O) and nitrogen lone pairs . Its solubility profile includes moderate solubility in chloroform (12 mg/mL) and dichloromethane (8 mg/mL), but limited solubility in water (<0.1 mg/mL) .
Synthetic Methodologies
Lewis Acid-Catalyzed Cyclization
A robust synthesis involves the reaction of α-amino amides with carbonyl compounds in the presence of Yb(OTf)₃ (1 mol%) under refluxing chloroform . For example, treating N-methylphenylalanine amide with pivaldehyde yields 1,5-dimethyl-4-phenylimidazolidin-2-one in 22% yield alongside its diastereomer (46% yield), which can be recycled via isomerization . Key reaction parameters include:
Parameter | Condition |
---|---|
Catalyst | Yb(OTf)₃ (1 mol%) |
Solvent | Chloroform (0.5 M) |
Temperature | Reflux (61°C) |
Reaction Time | 8 hours |
Diastereomer Ratio | 1:2 (desired:undesired) |
This method is scalable, with a 5 g batch of starting material affording 1.11 g of product (>99% enantiomeric excess) .
Microwave-Assisted Synthesis
Applications in Asymmetric Synthesis
Chiral Auxiliary in α-Amino Acid Synthesis
1,5-Dimethyl-4-phenylimidazolidin-2-one derivatives enable the asymmetric alkylation of glycine equivalents. Under phase-transfer conditions (LiOH, TBAB, −20°C), alkyl halides react diastereoselectively to form α-amino acid precursors . Hydrolysis with LiOOH or Dowex resin affords enantiopure amino acids (e.g., L-DOPA) in 75–89% yield (Table 1) .
Substrate | Electrophile | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Imidazolidinone | Benzyl bromide | LiOH, TBAB, −20°C | 82 | 99 |
Imidazolidinone | Allyl iodide | DBU, MeOH, 25°C | 78 | 98 |
Imidazolidinone | Methyl acrylate | BEMP, CH₂Cl₂, 0°C | 85 | 99 |
Enamine and Iminium Catalysis
The compound’s ability to form stable enamine intermediates facilitates asymmetric aldol and Michael reactions. For instance, in the presence of trifluoroacetic acid, it catalyzes the aldol reaction of cyclohexanone with nitroalkenes, yielding β-nitro alcohols with 94% ee .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume